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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and experimental protocols for gene

disruption techniques used to study and manipulate the biosynthesis of Kidamycin, a

pluramycin family antitumor antibiotic. The primary focus is on homologous recombination, a

technique successfully applied to elucidate the Kidamycin biosynthetic pathway in

Streptomyces sp. W2061. Additionally, a general protocol for CRISPR-Cas9 gene editing is

provided as a potential alternative approach for gene disruption in Streptomyces.

Application Note 1: Elucidating the Kidamycin
Biosynthetic Pathway via Homologous
Recombination
Introduction

Kidamycin is a di-C-glycosylated angucycline with potent antitumor activity.[1][2]

Understanding its biosynthetic pathway is crucial for the development of novel synthetic

derivatives with improved therapeutic properties.[1][2] Gene disruption studies in the producing

organism, Streptomyces sp. W2061, have been instrumental in identifying the functions of key

genes within the kidamycin biosynthetic gene cluster (BGC).[1] This has been primarily
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achieved through targeted gene inactivation using homologous recombination, where a specific

gene is replaced with a resistance marker, such as a kanamycin resistance cassette.

Key Findings from Gene Disruption Studies

Gene inactivation studies have revealed the sequential nature of glycosylation and the roles of

specific methyltransferases in kidamycin biosynthesis.

Confirmation of the BGC: Disruption of the putative ketosynthase α gene, kid19, resulted in

the complete loss of kidamycin production, confirming the role of the identified gene cluster

in the biosynthesis of this antibiotic.

Sequential Glycosylation: Inactivation of the glycosyltransferase genes, kid7 and kid21,

demonstrated a stepwise glycosylation process. Kid7 first attaches an N,N-

dimethylvancosamine moiety to the C10 position of the angucycline aglycone. Subsequently,

Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated

intermediate.

Role of Methyltransferases: Disruption of the methyltransferase genes kid4, kid9, and kid24

indicated their involvement in the biosynthesis of the aminosugar moieties, N,N-

dimethylvancosamine and anglosamine. The mutants of kid4 and kid9 produced the same

metabolites as the Δkid7 mutant, while the Δkid24 mutant produced the same as the Δkid21

mutant.

Quantitative Data from Gene Disruption Mutants

The disruption of specific genes in the kidamycin biosynthetic pathway led to the accumulation

of various intermediates. The yields of these isolated compounds provide quantitative insight

into the metabolic flux upon gene inactivation.
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Gene Disrupted Mutant Strain
Accumulated
Compound(s)

Isolated Yield (mg)

kid19 ΔKid19

No kidamycin or

related products

detected

-

kid7 ΔKid7

Aglycones

(Epoxykidamycinone,

Saptomycin F,

Kidamycinone)

4.2

(Epoxykidamycinone)

kid21 ΔKid21
Mono-C-glycosylated

compound
9.0

kid4 ΔKid4

Aglycones

(Rubiflavinone C-1,

Saptomycin F,

Kidamycinone)

2.1 (Rubiflavinone C-

1), 4.2 (Saptomycin

F), 6.2

(Kidamycinone)

kid9 ΔKid9
Aglycones (same as

ΔKid7)
Not specified

kid24 ΔKid24

Mono-C-glycosylated

compound (same as

ΔKid21)

Not specified

Experimental Protocols
Protocol 1: Gene Disruption by Homologous
Recombination in Streptomyces sp. W2061
This protocol details the generation of gene knockout mutants in Streptomyces sp. W2061 by

replacing the target gene with a kanamycin resistance cassette via homologous recombination.

1. Construction of the Gene Disruption Vector

a. Amplify two homologous regions (arms) flanking the target gene from the genomic DNA of

Streptomyces sp. W2061 using appropriate primers. b. Digest the plasmid pFD-NEO-S with
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KpnI and PstI or SalI to obtain the kanamycin resistance cassette. c. Ligate the two amplified

homologous arms and the kanamycin resistance cassette into the vector pKC1139. d.

Transform the ligation mixture into E. coli DH5α for plasmid propagation and verification.

2. Conjugation and Mutant Selection

a. Introduce the constructed gene replacement vector into the non-methylating E. coli strain

ET12567/pUZ8002. b. Perform intergeneric conjugation between the recombinant E. coli strain

and Streptomyces sp. W2061. c. Select for exconjugants on a suitable medium (e.g., R6 agar)

containing nalidixic acid to inhibit E. coli growth and kanamycin to select for Streptomyces

colonies that have integrated the resistance cassette.

3. Confirmation of Gene Disruption

a. Isolate genomic DNA from the kanamycin-resistant Streptomyces colonies. b. Confirm the

double crossover event and the replacement of the target gene with the kanamycin resistance

cassette by PCR using primers flanking the target gene region. A successful double crossover

mutant will show a different band size compared to the wild-type strain.

4. Fermentation and Metabolite Analysis

a. Cultivate the confirmed mutant strains and the wild-type Streptomyces sp. W2061 in parallel

under appropriate fermentation conditions. b. Extract the secondary metabolites from the

fermentation broth. c. Analyze the crude extracts by High-Performance Liquid Chromatography

(HPLC) to compare the metabolite profiles of the mutant and wild-type strains and identify the

loss of kidamycin production and the accumulation of new intermediates.

5. Isolation and Characterization of New Compounds

a. Purify the new compounds from the mutant extracts using chromatographic techniques such

as Medium-Pressure Liquid Chromatography (MPLC) and semi-preparative HPLC. b.

Determine the structures of the purified compounds using spectroscopic methods like Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: General CRISPR-Cas9 Mediated Gene
Knockout in Streptomyces (Adaptable for Kidamycin
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Studies)
While not yet specifically reported for kidamycin biosynthesis, CRISPR-Cas9 is a powerful tool

for gene disruption in various organisms, including Streptomyces. This protocol provides a

general workflow that can be adapted for targeted gene knockout in Streptomyces sp. W2061.

1. Design and Cloning of Single Guide RNA (sgRNA)

a. Identify a 20-nucleotide target sequence (protospacer) in the gene of interest, followed by a

Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Design the sgRNA to target the 5' end of the coding sequence to maximize the likelihood of

generating a null mutation. b. Synthesize and clone the sgRNA into a suitable Streptomyces

expression vector that also contains the Cas9 nuclease gene.

2. Construction of a Homology-Directed Repair (HDR) Template (Optional, for gene

replacement)

a. To replace the target gene with a selectable marker, construct a donor DNA template

containing the marker gene flanked by homologous arms (typically 500-1000 bp)

corresponding to the regions upstream and downstream of the target gene.

3. Transformation of Streptomyces

a. Introduce the CRISPR-Cas9 plasmid (and the HDR template if applicable) into Streptomyces

sp. W2061 protoplasts via polyethylene glycol (PEG)-mediated transformation or through

intergeneric conjugation from E. coli.

4. Screening and Verification of Mutants

a. Select for transformants on a medium containing the appropriate antibiotic corresponding to

the resistance marker on the CRISPR-Cas9 plasmid. b. Isolate genomic DNA from the

transformants and screen for mutations at the target site by PCR amplification of the target

region followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I

assay). c. If an HDR template with a selectable marker was used, select for colonies with the

desired antibiotic resistance and confirm the gene replacement by PCR.

5. Curing of the CRISPR-Cas9 Plasmid
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a. To obtain a marker-free mutant, cure the CRISPR-Cas9 plasmid by growing the mutant

strain in non-selective media for several rounds of replication and then screening for colonies

that have lost the plasmid-associated antibiotic resistance.
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Caption: Homologous recombination workflow for gene disruption in Streptomyces.
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Caption: Simplified Kidamycin glycosylation pathway showing points of disruption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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